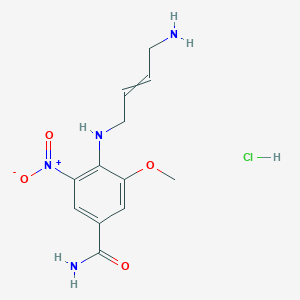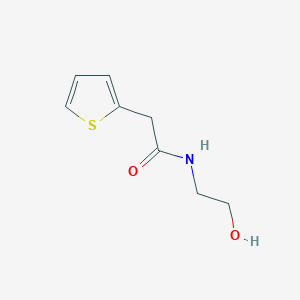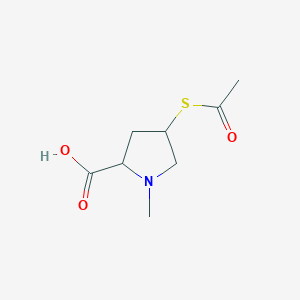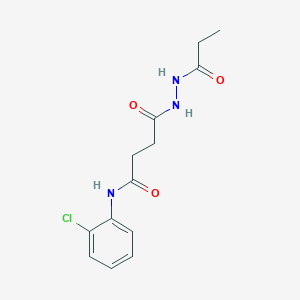
2-Deoxycoelenterazine;CLZN-h
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coelenterazine h, also known as Renilla Luciferin or 2-Deoxycoelenterazine, is a synthetic derivative of native coelenterazine. It is a luciferin, a molecule that emits light upon reaction with oxygen, and is widely used in bioluminescent assays. Coelenterazine h is particularly noted for its ability to increase the initial luminous intensity of aequorin, a calcium-sensitive bioluminescent protein, making it a more sensitive calcium sensor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine h involves several steps, starting from commercially available starting materials. One common synthetic route includes the condensation of 2-amino-3,5-dibromopyrazine with benzyl bromide, followed by cyclization and deprotection steps . The reaction conditions typically involve refluxing the reaction mixture at elevated temperatures (e.g., 80°C) and using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of coelenterazine h follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using high-performance liquid chromatography (HPLC) and stored under inert conditions to prevent oxidation .
化学反応の分析
Types of Reactions: Coelenterazine h undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by luciferases, which results in bioluminescence .
Common Reagents and Conditions:
Oxidation: Typically involves molecular oxygen and luciferase enzymes such as Renilla luciferase or aequorin.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Involves nucleophilic substitution reactions using various nucleophiles under basic conditions.
Major Products: The primary product of the oxidation reaction is coelenteramide, which emits light as it returns to the ground state. Other products include carbon dioxide and water .
科学的研究の応用
Coelenterazine h has a wide range of applications in scientific research:
作用機序
Coelenterazine h exerts its effects through bioluminescence. When it reacts with oxygen in the presence of luciferase enzymes, it forms an excited intermediate, which emits light as it returns to the ground state. This reaction is highly sensitive to calcium ions, making coelenterazine h an effective calcium sensor . The molecular targets include luciferase enzymes and calcium ions, which facilitate the bioluminescent reaction .
類似化合物との比較
Native Coelenterazine: The parent compound, used in similar bioluminescent assays but with lower initial luminous intensity.
Coelenterazine cp, f, hcp, and n: Other synthetic derivatives with varying calcium affinities and spectral properties.
Uniqueness: Coelenterazine h is unique due to its higher initial luminous intensity and sensitivity to calcium ions compared to other derivatives. This makes it particularly useful in applications requiring high sensitivity and rapid response .
特性
分子式 |
C26H20N3O2+ |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
2,8-dibenzyl-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-4-ium-3-one |
InChI |
InChI=1S/C26H19N3O2/c30-21-13-11-20(12-14-21)24-17-29-25(22(27-24)15-18-7-3-1-4-8-18)28-23(26(29)31)16-19-9-5-2-6-10-19/h1-14,17H,15-16H2/p+1 |
InChIキー |
SUTCGYBTTUTOLV-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)CC2=NC(=C[N+]3=C2N=C(C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)

![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)

![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)

![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
